Methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate
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Overview
Description
Methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate is a chemical compound with the molecular formula C7H5Cl2NO4S and a molecular weight of 270.09 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate typically involves the chlorination of pyridine derivatives followed by sulfonylation. One common method involves the reaction of 6-chloronicotinic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with methanol to yield the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of sulfide derivatives.
Oxidation: Formation of sulfonic acid derivatives.
Scientific Research Applications
Methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloropyridine-3-carboxylate
- Methyl 5-chloro-6-(chlorosulfonyl)pyridine-3-carboxylate
- Methyl 6-chloro-5-(methylsulfonyl)pyridine-3-carboxylate
Uniqueness
Methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate is unique due to its dual chlorosulfonyl and ester functional groups, which provide it with distinct reactivity and versatility in chemical synthesis. This makes it particularly useful in the development of novel compounds for various applications .
Properties
IUPAC Name |
methyl 6-chloro-5-chlorosulfonylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO4S/c1-14-7(11)4-2-5(15(9,12)13)6(8)10-3-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGDXONOOZWPND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1118787-95-3 |
Source
|
Record name | methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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